N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)-3-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of the dimethylamino and nitrophenyl groups allows the compound to engage in hydrogen bonding and electrostatic interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]pyridine-3-carbohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide is unique due to the presence of both a nitrophenyl group and a pyridine ring, which confer distinct electronic and steric properties. These features enhance its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15N5O3 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N5O3/c1-19(2)13-6-5-11(8-14(13)20(22)23)9-17-18-15(21)12-4-3-7-16-10-12/h3-10H,1-2H3,(H,18,21)/b17-9+ |
InChI Key |
PHEMMVXAYHPWGX-RQZCQDPDSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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